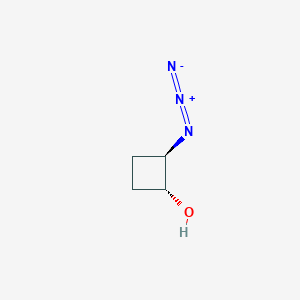

(1R,2R)-2-Azidocyclobutan-1-ol

CAS No.: 72333-42-7

Cat. No.: VC4314262

Molecular Formula: C4H7N3O

Molecular Weight: 113.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72333-42-7 |

|---|---|

| Molecular Formula | C4H7N3O |

| Molecular Weight | 113.12 |

| IUPAC Name | (1R,2R)-2-azidocyclobutan-1-ol |

| Standard InChI | InChI=1S/C4H7N3O/c5-7-6-3-1-2-4(3)8/h3-4,8H,1-2H2/t3-,4-/m1/s1 |

| Standard InChI Key | FTEOHLCBBQBZIT-QWWZWVQMSA-N |

| SMILES | C1CC(C1N=[N+]=[N-])O |

Introduction

(1R,2R)-2-Azidocyclobutan-1-ol is a cyclic organic compound featuring a cyclobutane ring with an azide group at the 2-position and a hydroxyl group at the 1-position. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of complex molecules through azide-alkyne cycloaddition reactions or as a precursor for the synthesis of nitrogen-containing heterocycles.

Despite the lack of specific literature directly focused on (1R,2R)-2-Azidocyclobutan-1-ol, understanding its properties and potential applications can be inferred from related compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of (1R,2R)-2-Azidocyclobutan-1-ol typically involves the introduction of an azide group into a cyclobutane derivative. This can be achieved through nucleophilic substitution reactions or by using azide sources such as sodium azide (NaN₃) in the presence of a suitable leaving group.

While specific synthesis routes for this compound are not detailed in the literature, related compounds often involve multi-step syntheses starting from readily available cyclobutane derivatives.

Applications and Potential Uses

-

Click Chemistry: The azide group in (1R,2R)-2-Azidocyclobutan-1-ol makes it a suitable partner for click chemistry reactions, particularly the azide-alkyne Huisgen cycloaddition. This reaction can be used to form complex molecules with high efficiency and specificity.

-

Heterocycle Synthesis: Azides can be reduced to amines, which can then be used to form nitrogen-containing heterocycles. This makes (1R,2R)-2-Azidocyclobutan-1-ol a potential precursor for synthesizing biologically active compounds.

-

Pharmaceutical Intermediates: Cyclobutane derivatives are found in various pharmaceuticals due to their unique structural properties. (1R,2R)-2-Azidocyclobutan-1-ol could serve as an intermediate in the synthesis of novel drugs.

Safety and Handling

Azides are generally considered hazardous due to their potential explosiveness. Handling (1R,2R)-2-Azidocyclobutan-1-ol requires caution, and it should be stored and manipulated in a manner that minimizes risk.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume